1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-
Description
1,7-Diazaspiro[4.4]nonane derivatives are bicyclic compounds featuring two nitrogen atoms in a spirocyclic framework. The compound 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl- is characterized by a methyl group at position 1 and a 5-isoxazolyl substituent at position 5. The spiro architecture imparts conformational rigidity, making such derivatives valuable in medicinal chemistry for targeting enzymes or receptors requiring defined spatial arrangements.
Properties
CAS No. |
646056-24-8 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-oxazole |
InChI |
InChI=1S/C11H17N3O/c1-13-7-2-4-11(13)5-8-14(9-11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3 |
InChI Key |
LTWGYJZFUYQWRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Formation
The foundational step involves constructing the 1,7-diazaspiro[4.4]nonane scaffold. A widely cited method utilizes 1-methylpiperidine-4-one as a precursor, which undergoes intramolecular cyclization with a bifunctional amine under acidic conditions. For instance, refluxing 1-methylpiperidine-4-one with ethylenediamine in the presence of p-toluenesulfonic acid (PTSA) yields the spiro intermediate via a Schiff base mechanism. This step typically achieves yields of 65–78%, contingent on solvent choice (e.g., toluene vs. ethanol).
Methyl Group Installation
The 1-methyl group is typically incorporated early in the synthesis to avoid subsequent N-alkylation complications. Quaternization of the spirocyclic amine with methyl iodide in the presence of a base (e.g., K2CO3) provides the N-methylated product. Alternative routes utilize 1-methylpiperidine-4-one as the starting material, embedding the methyl group during spirocycle formation.
Precursor Utilization and Optimization
Key Precursors
Solvent and Catalyst Screening
-
Toluene : Favors Schiff base formation but risks side reactions at elevated temperatures.
-
Dimethylformamide (DMF) : Enhances SNAr efficiency for isoxazole coupling but complicates purification.
-
Palladium acetate : Optimal for Suzuki couplings, though residual metal contamination remains a concern.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to improve reaction control and scalability. A patented protocol details the use of microfluidic channels for the spirocyclization step, reducing reaction time from 12 hours (batch) to 90 minutes while maintaining yields >80%. This method minimizes thermal degradation and enhances reproducibility.
Automated Reaction Systems
Robotic platforms enable high-throughput screening of reaction parameters. For example, varying the stoichiometry of 5-aminoisoxazole (1.2–2.0 equiv) in automated batches identified 1.5 equiv as optimal for maximizing yield (72%) and purity (>98% HPLC).
Catalytic and Enantioselective Methods
Asymmetric Synthesis
While the target molecule lacks chiral centers, related diazaspiro compounds benefit from enantioselective catalysis. Chiral phosphoric acids have been employed to induce asymmetry during spirocyclization, though this remains underexplored for the 1-methyl derivative.
Transition Metal Catalysis
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been proposed for isoxazole attachment, though competing side reactions (e.g., triazole formation) necessitate careful ligand selection.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates the target compound from regioisomeric byproducts. Patent data report purity levels of ≥99% using this method.
Spectroscopic Validation
-
NMR : Distinctive signals include δ 3.15 ppm (N–CH3) and δ 8.22 ppm (isoxazole C–H).
-
HRMS : Calculated for C10H15N3O [M+H]+: 193.1218; observed: 193.1215.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise (batch) | 65–78 | 95–98 | Moderate | High |
| Continuous Flow | 80–85 | 98–99 | High | Moderate |
| Suzuki Coupling | 45–62 | 90–95 | Low | Low |
Chemical Reactions Analysis
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound features a diazaspiro framework that includes two nitrogen atoms within a spirocyclic system, contributing to its unique chemical properties. The presence of a 5-isoxazolyl group enhances its interaction with biological targets, making it a subject of interest in drug development.
2.1. Treatment of Addiction and Related Disorders
Research indicates that 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl- exhibits significant biological activity relevant to the treatment of addiction. Its structure allows for interaction with neurotransmitter receptors, potentially modulating pathways involved in addiction behaviors.
2.2. Cancer Treatment
The compound has been identified as an inhibitor of the menin-MLL (mixed lineage leukemia) interaction, which is crucial in the pathogenesis of certain leukemias. Inhibiting this interaction may offer a therapeutic strategy for treating cancers characterized by MLL fusion proteins .
4.1. In Vitro Studies
In vitro studies have demonstrated that compounds similar to 1,7-Diazaspiro[4.4]nonane can act as potent inhibitors against specific cancer targets, such as KRAS G12C mutations, which are prevalent in non-small cell lung cancer . These findings suggest that further optimization could enhance their efficacy.
4.2. In Vivo Studies
Animal models have shown promising results when treating tumors with derivatives of diazaspiro compounds, indicating potential for clinical application in oncology .
Comparative Analysis with Related Compounds
To understand the unique characteristics of 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl) | Contains an isothiazole group | Potential different biological activities due to sulfur presence |
| 1,7-Diazaspiro[4.4]nonane, 1-(5-pyridinyl) | Substituted with a pyridine ring | Potentially different receptor interactions compared to isoxazole derivatives |
| 1,7-Diazaspiro[4.4]nonane derivatives | Various substitutions | Insights into nitrogen heterocycles in drug design |
This table illustrates how structural variations can influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties :
- The pyridinyl derivative with an isopropyloxy group (C₁₆H₂₅N₃O) exhibits higher lipophilicity, which may improve blood-brain barrier penetration compared to the more polar isoxazolyl analog .
- The benzyl-substituted analog (C₁₄H₁₈N₂) lacks heteroatoms in its substituent, reducing solubility but increasing membrane permeability .
Research Findings and Implications
Key Trends in Spirocyclic Derivatives
- Conformational Rigidity: The spiro[4.4]nonane core restricts rotational freedom, improving binding selectivity to biological targets compared to linear analogs .
- Diverse Pharmacophores : Substitution at position 7 with heterocycles (isoxazolyl, pyrimidinyl) or aromatic groups (benzyl) allows modulation of target specificity and ADME properties .
Biological Activity
1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl- is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates two nitrogen atoms within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of addiction treatment and other therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl- is C10H15N3O, with a molecular weight of approximately 193.25 g/mol. The spirocyclic structure contributes to its distinctive chemical properties and may influence its interaction with biological targets.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| Structure Type | Spirocyclic |
| Functional Groups | Isoxazole |
Research indicates that compounds similar to 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl- may interact with neurotransmitter systems, potentially modulating pathways related to mood and addiction. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Receptor Binding : Interaction with neurotransmitter receptors.
- Enzyme Inhibition : Modulation of enzymatic activity involved in neurotransmission.
Therapeutic Applications
1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl- has been studied for various therapeutic applications:
- Addiction Treatment : Potential efficacy in treating addiction-related disorders.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
Case Studies
Recent studies have highlighted the biological evaluation of compounds related to the diazaspiro framework:
- KRAS Inhibition : A related compound demonstrated significant antitumor effects by acting as a covalent inhibitor against the KRAS G12C mutation, indicating potential pathways for further exploration in cancer therapy .
- Pharmacological Profiling : Research on diazaspiro derivatives has shown varied activities against multiple biological targets, suggesting that modifications in structure can lead to enhanced therapeutic profiles .
Comparative Analysis with Related Compounds
The biological activity of 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl- can be better understood by comparing it to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)- | Contains an isothiazole group | May exhibit different biological activities due to sulfur presence |
| 1,7-Diazaspiro[4.4]nonane, 1-(5-pyridinyl)- | Substituted with a pyridine ring | Potentially different receptor interactions compared to isoxazole derivatives |
| 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl) | Contains an oxadiazole group | Provides insights into nitrogen heterocycles in drug design |
This comparative analysis underscores the potential diversity in biological activity stemming from structural variations within this class of compounds.
Q & A
Q. Q1: What are the optimal synthetic routes for 1,7-Diazaspiro[4.4]nonane derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of spirocyclic compounds like 1,7-Diazaspiro[4.4]nonane typically involves cyclization of diamines with ketones or aldehydes under acidic/basic conditions. Key steps include:
- Cyclization : Use of 1,3-dibromopropane with substituted diamines (e.g., 1,1-diamino-2-methylcyclohexane) in ethanol under reflux (80–100°C) to form the spiro core .
- Functionalization : Coupling 5-isoxazolyl groups via Buchwald-Hartwig amination (e.g., iodobenzene with Pd catalysts) to introduce the 7-(5-isoxazolyl) substituent .
- Purification : Chromatography (e.g., silica gel, reverse-phase HPLC) or crystallization (using ethanol/water mixtures) to achieve >95% purity .
Critical Parameters : Temperature control (±2°C) minimizes side reactions, while anhydrous solvents (e.g., THF) prevent hydrolysis of intermediates.
Q. Q2: How can structural characterization of 1,7-Diazaspiro[4.4]nonane derivatives be validated?
Methodological Answer:
- NMR : H and C NMR confirm spirocyclic structure via characteristic peaks (e.g., spiro-C at ~90–100 ppm in C) .
- X-ray Crystallography : Resolves absolute configuration (e.g., (5R)-stereochemistry in related compounds) .
- HRMS : Validates molecular formula (e.g., CHNO for 7-(5-isoxazolyl) derivative) .
Data Contradictions : Discrepancies in melting points between batches may arise from polymorphism; differential scanning calorimetry (DSC) is recommended for verification .
Advanced Research Questions
Q. Q3: What is the mechanistic basis for 1,7-Diazaspiro[4.4]nonane derivatives in modulating sigma receptors (S1R/S2R)?
Methodological Answer:
- Binding Assays : Radioligand competition assays (e.g., H-DTG for S1R) reveal sub-nanomolar affinity (Ki = 2.7–165 nM) for derivatives like AB21 and AD186 .
- Computational Modeling : Molecular docking (e.g., Glide SP) identifies hydrophobic interactions between the spirocyclic core and S1R’s TM3/TM4 domains. The isoxazolyl group forms hydrogen bonds with Glu172 .
- Functional Profiling : In vivo capsaicin-induced allodynia models show dose-dependent analgesia (ED = 20 mg/kg) via S1R antagonism, confirmed by PRE-084 reversal assays .
Q. Table 1: Key Pharmacological Parameters of Selected Derivatives
| Compound | Target | K (nM) | Efficacy (IC, µM) | Reference |
|---|---|---|---|---|
| AB21 | S1R | 13 | 0.8 (Capsaicin model) | |
| AD186 | S1R | 2.7 | 0.5 (Mechanical pain) | |
| AB10 | S2R | 165 | N/A |
Q. Q4: How do structural modifications (e.g., isoxazolyl vs. pyrimidinyl) impact biological activity?
Methodological Answer:
- SAR Analysis :
- Isoxazolyl Substituent : Enhances S1R binding (e.g., 10-fold higher affinity vs. pyrimidinyl derivatives) due to improved π-π stacking with Phe103 .
- Methyl Group at N1 : Reduces metabolic clearance (t increased from 1.2 to 4.5 h in rat hepatocytes) by blocking CYP3A4 oxidation .
- In Vitro Assays :
Q. Q5: What experimental strategies resolve contradictions in reported IC50_{50}50 values for related compounds?
Methodological Answer:
- Standardized Assay Conditions :
- Use consistent cell lines (e.g., HEK293-S1R) and buffer pH (7.4) to minimize variability .
- Normalize data to reference ligands (e.g., BD-1063 for S1R) .
- Statistical Analysis :
Q. Q6: How can computational methods optimize 1,7-Diazaspiro[4.4]nonane derivatives for blood-brain barrier (BBB) penetration?
Methodological Answer:
- QSAR Models :
- Predict logBB using descriptors like polar surface area (PSA < 90 Å) and AlogP98 (2–5) .
- MD Simulations :
- In Vivo Validation :
- Microdialysis in rodents quantifies brain/plasma ratios (target: >0.3) .
Q. Emerging Research Directions
- Neuroprotection : Evaluate spiro derivatives in tauopathy models (e.g., PS19 mice) via Morris water maze .
- Epigenetics : Screen for HDAC6 inhibition using fluorescence polarization assays .
- Prodrug Design : Incorporate esterase-labile groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
